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Compound of Interest

Compound Name: Sordarin

Cat. No.: B1681957 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed information, troubleshooting guides, and experimental protocols

related to the intrinsic resistance of Candida krusei to the antifungal agent Sordarin.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Sordarin?

A1: Sordarin and its derivatives are antifungal agents that specifically inhibit protein synthesis

in fungi.[1] They act by targeting and stabilizing the complex formed between the eukaryotic

elongation factor 2 (eEF2) and the ribosome.[1][2] This stabilization prevents the translocation

of the ribosome along the messenger RNA (mRNA), effectively halting the elongation phase of

protein synthesis and leading to fungal cell death.[1][3] This mode of action is distinct from

most clinically used antifungals, which typically target the fungal cell membrane or wall.[1][2]

Q2: Why is Candida krusei intrinsically resistant to Sordarin?

A2: Candida krusei exhibits intrinsic resistance to Sordarin due to natural amino acid variations

in its eukaryotic elongation factor 2 (eEF2), the molecular target of the drug.[4][5] These

inherent differences in the eEF2 protein structure prevent Sordarin from binding effectively,

thus allowing protein synthesis to continue even in the presence of the compound.[4] Studies

using reconstituted cell-free systems, where ribosomes and soluble proteins from sensitive and

resistant species were mixed, have confirmed that the resistance determinant resides in the

soluble protein fraction (which contains eEF2) of C. krusei, not the ribosome itself.[5]
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Q3: Are there other Candida species with intrinsic resistance to Sordarin?

A3: Yes, alongside Candida krusei, Candida parapsilosis has also been shown to be

intrinsically resistant to Sordarin and its derivatives.[4][5] This resistance is attributed to the

same mechanism: natural variations in the eEF2 protein that make it a poor target for the drug.

[4] Other species, such as Candida guilliermondii and Candida lusitaniae, have also been

reported as resistant to certain Sordarin derivatives.[6]

Q4: What are the known mechanisms of acquired Sordarin resistance in other fungi?

A4: In fungal species that are normally susceptible to Sordarin, such as Saccharomyces

cerevisiae and Candida albicans, acquired resistance typically develops through two primary

mechanisms:

Mutations in the eEF2 Gene: The most common mechanism is the acquisition of point

mutations in the gene that encodes eEF2 (e.g., the EFT2 gene in C. albicans).[4] These

mutations alter the drug's binding site on the eEF2-ribosome complex, reducing Sordarin's

affinity.[4]

Mutations in Ribosomal Proteins: Studies in S. cerevisiae have shown that mutations in

certain large ribosomal subunit proteins, such as L10e and the ribosomal P0 protein, can

also confer resistance.[4][7] It is believed these mutations allosterically affect the interaction

between Sordarin and its eEF2 target on the ribosome.[7][8]

Q5: What are typical Minimum Inhibitory Concentration (MIC) values for Sordarin against

sensitive and resistant Candida species?

A5: There is a stark difference in MIC values between Sordarin-sensitive and intrinsically

resistant Candida species. For example, the azasordarin derivative GW 471558 has reported

MICs of >128 µg/ml for C. krusei.[6] In contrast, susceptible species like C. albicans and C.

glabrata show very low MICs for Sordarin derivatives, often in the range of ≤0.002 to 0.03

µg/ml.[4][5]

Quantitative Data Summary
The following table summarizes the in vitro activity of various Sordarin derivatives against

different Candida species, highlighting the high-level resistance observed in C. krusei.
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Candida
Species

Antifungal
Agent

MIC Range
(µg/mL)

MIC₅₀
(µg/mL)

MIC₉₀
(µg/mL)

Reference

C. albicans GM 237354 ≤0.002–0.03 0.008 0.015 [4]

C. albicans GW 471558 ≤0.008–0.06 0.015 0.03 [6]

C. glabrata GW 471558 0.03–0.5 0.12 0.25 [6]

C. tropicalis GW 471558 0.03–0.25 0.06 0.12 [6]

C. krusei GW 471558 >128 >128 >128 [6]

C.

parapsilosis
GW 471558 128 to >128 >128 >128 [6]
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Mechanism of Sordarin Action and Resistance
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Caption: Sordarin action in sensitive vs. resistant fungi.
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Experimental Workflow for Investigating Sordarin Resistance
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Caption: Workflow for investigating Sordarin resistance mechanisms.

Troubleshooting Guides
Guide 1: Antifungal Susceptibility Testing (AST)
Issue: Inconsistent or unexpectedly low MIC values for Sordarin against C. krusei.

While C. krusei is intrinsically resistant, experimental errors can lead to misleading results. If

you observe MICs significantly lower than the expected >128 µg/ml, consider the following

factors.
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Possible Cause Recommended Solution

Inoculum Preparation Error

The initial cell density is critical for accurate

MICs.[4] Ensure the inoculum is prepared from

a fresh 24-hour culture. Standardize the

suspension spectrophotometrically to 1 x 10⁶ to

5 x 10⁶ cells/mL before performing the final

dilution in the test medium.[4]

Media Composition

The culture medium can influence drug activity.

Use RPMI-1640 medium with L-glutamine,

buffered with MOPS, as recommended by the

Clinical and Laboratory Standards Institute

(CLSI) for yeast susceptibility testing.[4]

Glucose supplementation (to a final

concentration of 2%) can improve growth and

ease of endpoint determination.[9][10]

Incorrect Incubation Time

For Candida species, MICs are typically read

after 24 hours of incubation at 35°C.[4][8]

Reading too early may not allow for sufficient

growth in control wells, while reading too late

(e.g., 48 hours) can lead to issues with trailing

growth.[4]

Endpoint Reading (Trailing Effect)

Trailing is the phenomenon of reduced but

persistent growth across a range of drug

concentrations, which can complicate MIC

determination.[8] The MIC for Sordarin should

be recorded as the lowest concentration that

causes a significant (≥50%) reduction in growth

(turbidity) compared to the drug-free control

well.[4] Using a spectrophotometer for reading

can provide more objective results than visual

inspection.[9]

Sordarin Degradation Sordarin may be unstable under certain storage

or experimental conditions.[4] Prepare stock

solutions fresh in 25% (v/v) DMSO and make

serial dilutions as needed.[5] Store stock
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solutions appropriately as recommended by the

manufacturer.

Guide 2: Investigating Resistance Mechanisms
Issue: How to confirm that the observed resistance in a C. krusei isolate is due to the known

intrinsic mechanism (eEF2 polymorphism).

Recommended Approach Experimental Details

eEF2 Gene Sequencing

This is the most direct method. Extract genomic

DNA from your C. krusei isolate. Use PCR to

amplify the gene encoding eEF2. Sequence the

PCR product and align it with reference

sequences from Sordarin-sensitive species

(e.g., C. albicans) and other Sordarin-resistant

C. krusei strains. The presence of the

characteristic polymorphisms confirms the

mechanism.

Heterologous Expression

Express the C. krusei eEF2 gene in a Sordarin-

sensitive host, such as Saccharomyces

cerevisiae. If the transformed yeast becomes

resistant to Sordarin, it provides functional proof

that the C. krusei eEF2 protein is responsible for

the resistance phenotype.

Key Experimental Protocols
Protocol 1: Broth Microdilution for Sordarin MIC
Determination
(Adapted from CLSI document M27)[4][11]

Preparation of Sordarin Stock: Dissolve Sordarin in 25% (v/v) dimethyl sulfoxide (DMSO) to

a concentration of 1280 µg/mL or higher.[5]
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Preparation of Microdilution Plates:

Use sterile 96-well microtiter plates.

Prepare serial twofold dilutions of the Sordarin stock solution in RPMI-1640 medium to

achieve final concentrations ranging from (for example) 256 µg/mL down to 0.125 µg/mL.

The final volume in each well should be 100 µL.

Include a drug-free well (growth control) and an uninoculated well (sterility control). The

final DMSO concentration should not exceed 2.5%.[5]

Inoculum Preparation:

Subculture the C. krusei isolate on Sabouraud dextrose agar for 24 hours at 35°C.

Prepare a cell suspension in sterile saline and adjust the turbidity spectrophotometrically

to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of

1-5 x 10³ CFU/mL.[12]

Inoculation and Incubation:

Add 100 µL of the final inoculum to each well of the microdilution plate.

Seal the plate and incubate at 35°C for 24 hours.[8]

MIC Determination:

The MIC is the lowest concentration of Sordarin that causes a prominent decrease in

turbidity (≥50% inhibition) compared to the growth control well.[4] This can be determined

visually or by using a microplate reader.

Protocol 2: Analysis of the eEF2-Encoding Gene
Sequence

Genomic DNA Extraction: Culture the C. krusei isolate in YPD broth overnight. Harvest the

cells and extract high-quality genomic DNA using a commercial yeast DNA extraction kit or a
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standard phenol-chloroform protocol.

PCR Amplification: Design primers flanking the coding sequence of the eEF2 gene based on

published C. krusei genome data. Perform PCR using a high-fidelity polymerase to amplify

the entire gene.

PCR Product Purification: Purify the amplified DNA fragment from the agarose gel using a

gel extraction kit to remove primers and other PCR components.

DNA Sequencing: Send the purified PCR product for Sanger sequencing. Use both forward

and reverse primers for sequencing to ensure full coverage and accuracy.

Sequence Analysis: Assemble the sequencing reads to obtain the full gene sequence. Use

bioinformatics tools (e.g., BLAST, ClustalW) to align the obtained sequence against the eEF2

gene sequences from a Sordarin-sensitive reference strain (e.g., C. albicans) and a known

Sordarin-resistant C. krusei strain. Identify and document any amino acid polymorphisms

that differ from the sensitive species but match the resistant one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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